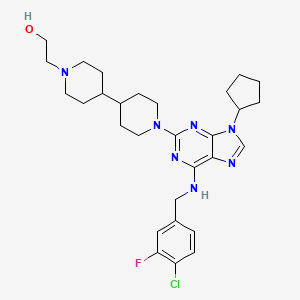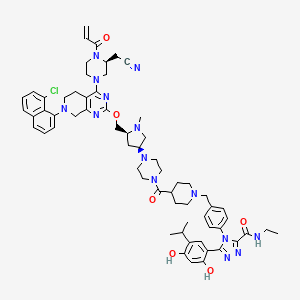
PROTAC KRAS G12C degrader-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PROTAC KRAS G12C degrader-3 involves several key steps:
Design and Synthesis of Ligands: The compound consists of two ligands - one that binds to the KRAS G12C mutant protein and another that recruits an E3 ubiquitin ligase.
Formation of Covalent Bonds: The ligand targeting KRAS G12C forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Linker Optimization: The linker is optimized to ensure efficient recruitment of the E3 ubiquitin ligase and subsequent ubiquitination of the KRAS G12C protein.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings .
Analyse Chemischer Reaktionen
PROTAC KRAS G12C degrader-3 undergoes several types of chemical reactions:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue of the KRAS G12C protein.
Ubiquitination: The recruited E3 ubiquitin ligase facilitates the addition of ubiquitin molecules to the KRAS G12C protein.
Proteasomal Degradation: The ubiquitinated KRAS G12C protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include the presence of the E3 ubiquitin ligase, ATP, and the proteasome . The major product formed from these reactions is the degraded KRAS G12C protein .
Wissenschaftliche Forschungsanwendungen
PROTAC KRAS G12C degrader-3 has several scientific research applications:
Cancer Research: It is used to study the degradation of KRAS G12C in cancer cells and its effects on cancer cell proliferation and survival.
Drug Development: The compound serves as a model for developing new PROTACs targeting other oncogenic proteins.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of KRAS G12C in cellular signaling pathways.
Wirkmechanismus
The mechanism of action of PROTAC KRAS G12C degrader-3 involves several steps:
Binding to KRAS G12C: The compound binds to the KRAS G12C mutant protein via a covalent bond with the cysteine residue.
Recruitment of E3 Ubiquitin Ligase: The other ligand of the compound recruits an E3 ubiquitin ligase, forming a ternary complex with KRAS G12C.
Ubiquitination and Degradation: The E3 ubiquitin ligase facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
Vergleich Mit ähnlichen Verbindungen
PROTAC KRAS G12C degrader-3 is unique in its ability to selectively degrade the KRAS G12C mutant protein. Similar compounds include:
LC-2: Another PROTAC that targets KRAS G12C for degradation.
G12D PROTACs: These compounds target the KRAS G12D mutant protein and have shown high selectivity and potency.
VHL-Recruiting PROTACs: These compounds recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade KRAS G12C.
This compound stands out due to its specific design and optimization for targeting the KRAS G12C mutant protein .
Eigenschaften
Molekularformel |
C63H75ClN14O6 |
|---|---|
Molekulargewicht |
1159.8 g/mol |
IUPAC-Name |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
InChI-Schlüssel |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
Isomerische SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Kanonische SMILES |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


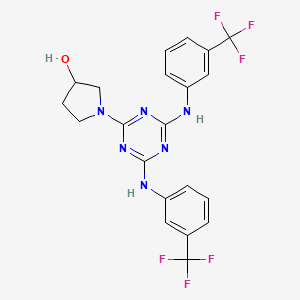
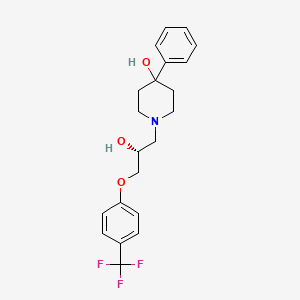
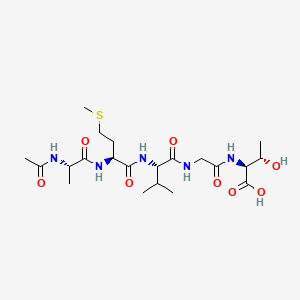
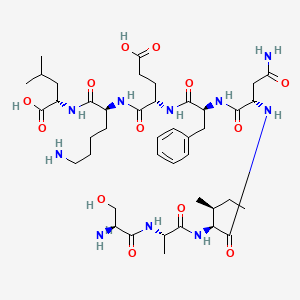


![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
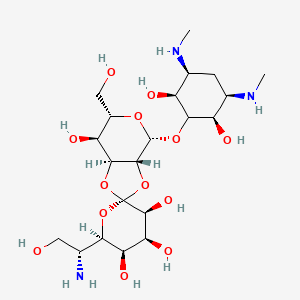
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
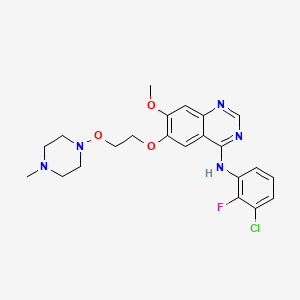
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
